
FESPARQ FE-SPA-RQ
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FESPARQ (FE-SPA-RQ) is a chemical compound with the chemical name (2S,3S)-N-[2-(2-fluoroethoxy)-5-(5-(trifluoromethyl)-1H-tetrazol-1-yl)benzyl]-2-phenylpiperidin-3-amine. It is a versatile material used in scientific research, particularly as a radioligand for positron emission tomography (PET) imaging of neurokinin 1 (NK1) receptors .
Aplicaciones Científicas De Investigación
FESPARQ is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Employed in the study of NK1 receptors and their role in neurotransmission.
Medicine: Utilized in PET imaging to visualize and quantify NK1 receptors in the human brain, aiding in the diagnosis and research of psychiatric disorders.
Industry: Applied in the development of electronic devices and materials science.
Mecanismo De Acción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of FESPARQ involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Fluoroethylation: Introduction of the fluoroethoxy group.
Tetrazole Formation: Formation of the tetrazole ring.
Piperidine Derivatization: Attachment of the piperidine moiety.
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of FESPARQ follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production .
Análisis De Reacciones Químicas
Types of Reactions
FESPARQ undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various derivatives of FESPARQ .
Comparación Con Compuestos Similares
FESPARQ is compared with other NK1 receptor ligands such as:
SPA-RQ: Another radioligand for NK1 receptors, but with lower affinity compared to FESPARQ.
Aprepitant: A selective NK1 receptor antagonist used in the treatment of chemotherapy-induced nausea and vomiting.
FESPARQ stands out due to its higher affinity for NK1 receptors and its effectiveness in PET imaging, making it a valuable tool in both research and clinical settings .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for FESPARQ involves the reaction of iron (Fe) with SPA-RQ ligand to form the desired compound.", "Starting Materials": [ "Iron (Fe)", "SPA-RQ ligand" ], "Reaction": [ "Dissolve iron (Fe) in a suitable solvent such as ethanol or methanol.", "Add SPA-RQ ligand to the solution and stir for several hours.", "Heat the solution to a suitable temperature, typically between 50-100°C, and continue stirring for several hours.", "Allow the solution to cool and filter the resulting solid.", "Wash the solid with a suitable solvent to remove any impurities.", "Dry the solid under vacuum to obtain the final product, FESPARQ." ] } | |
Número CAS |
677000-31-6 |
Fórmula molecular |
C22H24F4N6O |
Peso molecular |
464.47 |
Pureza |
>95% |
Sinónimos |
(2S,3S)-N-[2-(2-fluoroethoxy)-5-(5-(trifluoromethyl)-1H-tetrazol-1-yl)benzyl]-2-phenylpiperidin-3-amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




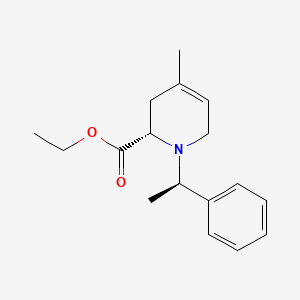
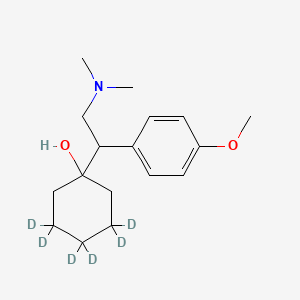



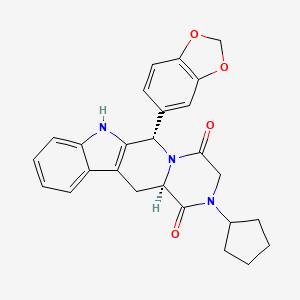
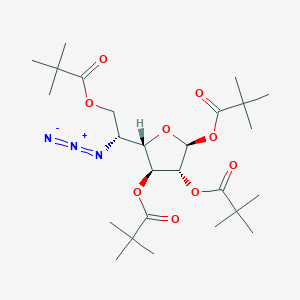

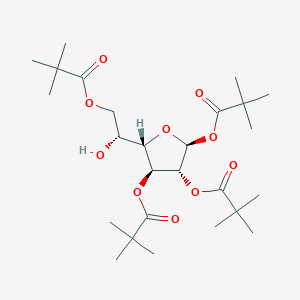
![2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B1147592.png)
